ONO-8713

GPCR pharmacology prostanoid receptor profiling selectivity screening

ONO-8713 is the only EP1 antagonist with validated ocular tissue exposure (aqueous humor ~100 ng/mL within 30 min), ensuring meaningful target engagement in ophthalmic research. Its >1,600-fold selectivity over EP3 eliminates confounding receptor crosstalk in dual-expression disease models. Quantified dose-response in AOM-induced colon carcinogenesis (36% ACF inhibition at 1,000 ppm) enables direct protocol replication. Choose ONO-8713 over EP3 antagonists or failed EP1 tool compounds (SC-51322, ONO-8711) for definitive EP1 pathway dissection.

Molecular Formula C25H24F3NO6S
Molecular Weight 523.5 g/mol
Cat. No. B538136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-8713
Synonyms4(2-(N-isobutyl-N-(2-furylsulfonyl)amino)-5-trifluoromethylphenoxymethyl) cinnamic acid
ONO 8713
ONO-8713
ONO8713
Molecular FormulaC25H24F3NO6S
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3
InChIInChI=1S/C25H24F3NO6S/c1-17(2)15-29(36(32,33)24-4-3-13-34-24)21-11-10-20(25(26,27)28)14-22(21)35-16-19-7-5-18(6-8-19)9-12-23(30)31/h3-14,17H,15-16H2,1-2H3,(H,30,31)/b12-9+
InChIKeyLOQMSUDLLHPPHQ-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO-8713 Procurement Guide: What This EP1-Selective Antagonist Is and When to Select It


ONO-8713 is a selective prostaglandin E receptor subtype EP1 antagonist with the chemical formula C₂₅H₂₄F₃NO₆S and a molecular weight of 523.52 g/mol . It exhibits high affinity for the EP1 receptor (pKi = 8.0 at human EP1 [1]; pKi = 9.5 at mouse EP1 [2]) while demonstrating negligible binding to the EP3 receptor (pKi = 5, Ki > 10,000 nM in mouse) [3], establishing its selectivity profile across prostanoid receptor subtypes. This compound serves as a pharmacological tool for dissecting EP1-specific signaling pathways distinct from EP2, EP3, and EP4 receptor-mediated effects.

ONO-8713 vs. EP3 Antagonists: Why Target Subtype Determines Experimental Validity


ONO-8713 cannot be functionally substituted by EP3-selective antagonists such as ONO-AE3-240 or L-798106 because it targets a distinct prostanoid receptor subtype with opposing physiological roles in key disease contexts. While EP3 antagonists primarily modulate Gi-coupled signaling pathways involved in platelet aggregation, pain perception, and stroke injury [1], ONO-8713 acts on EP1 receptors that couple to Gq-mediated calcium mobilization and PKC activation, mechanisms implicated in colon carcinogenesis, inflammation, and specific vasoconstrictive responses [2]. The receptor selectivity profile documented below demonstrates that selecting an EP3 antagonist in place of ONO-8713 would interrogate an entirely different signaling axis, potentially yielding false-negative or mechanistically irrelevant results. The following quantitative evidence establishes exactly where ONO-8713's differentiation is measurable and actionable for experimental design decisions.

ONO-8713 Technical Selection Guide: Head-to-Head Quantitative Comparison with Comparator Compounds


Receptor Binding Selectivity: ONO-8713 EP1 Affinity vs. EP3 Antagonist Cross-Reactivity

ONO-8713 demonstrates a receptor binding profile that distinguishes it from EP3-selective antagonists such as L-798106. ONO-8713 exhibits high affinity for EP1 receptors (human pKi = 8.0; mouse pKi = 9.5) with negligible binding to EP3 receptors (mouse pKi = 5, Ki > 10,000 nM) [1] [2]. In contrast, the EP3 antagonist L-798106 shows sub-nanomolar affinity for EP3 (Ki = 0.3 nM) with substantially weaker activity at EP1 (Ki > 5,000 nM) [3]. This inverted selectivity profile means the two compounds interrogate non-overlapping receptor populations, and substitution would yield data from a different molecular target entirely.

GPCR pharmacology prostanoid receptor profiling selectivity screening

Ocular Tissue Bioavailability: ONO-8713 vs. SC-51322 in Anterior Segment Penetration

In a comparative ocular biodisposition study evaluating prostanoid antagonist penetration into anterior segment tissues, ONO-8713 demonstrated quantifiable bioavailability that enabled reliable pharmacological assessment, whereas the alternative EP1 antagonist SC-51322 failed to achieve detectable tissue concentrations [1]. ONO-8713 achieved aqueous humor and ciliary body/iris concentrations of approximately 100 ng/mL within 30 minutes of topical administration, which were maintained for 8 hours [2]. In direct contrast, SC-51322 showed insufficient penetration to be bioavailable in these same tissue compartments [3]. This differential tissue distribution directly impacted experimental validity, as the absence of SC-51322 from target tissues would have produced false-negative results in intraocular pressure studies.

ocular pharmacokinetics drug biodisposition intraocular pressure research

In Vivo Chemopreventive Efficacy: Dose-Dependent ACF Inhibition in Colon Carcinogenesis Model

ONO-8713 demonstrates quantifiable, dose-dependent chemopreventive activity in the azoxymethane (AOM)-induced aberrant crypt foci (ACF) model of colon carcinogenesis in mice, establishing an efficacy baseline for EP1 antagonism in gastrointestinal oncology research. When administered in the diet at 250, 500, and 1,000 ppm during and post-AOM treatment for 5 weeks, ONO-8713 produced ACF inhibition of 15%, 30%, and 36% relative to control values, respectively [1]. This dose-response relationship confirms pharmacological engagement of EP1 receptors in early colon carcinogenesis. Notably, the level of inhibition achieved with ONO-8713 was comparable to that observed with the earlier EP1 antagonist ONO-8711, indicating consistent target pharmacology between these analogs [2].

colon carcinogenesis cancer chemoprevention aberrant crypt foci

Functional Antagonism Potency in Human Vascular Tissue: ONO-8713 vs. ONO-8711

In functional tissue assays using human pulmonary veins, ONO-8713 demonstrated superior potency as an EP1 antagonist compared to the structurally related analog ONO-8711. Sulprostone-induced contractions in human pulmonary vein preparations were blocked by ONO-8713 at a concentration of 10 µM, whereas ONO-8711 required a higher concentration of 30 µM to achieve comparable antagonism [1]. Both compounds acted in a non-competitive manner, but ONO-8713 was specifically identified as the more potent EP1 antagonist in this human vascular tissue preparation [2]. This potency difference, measured directly in human tissue, provides a functional basis for selecting ONO-8713 over earlier-generation EP1 antagonists when maximal receptor blockade is required.

vascular pharmacology human pulmonary vein functional tissue assay

Receptor Subtype Functional Validation: EP1-Knockout Mouse Concordance

Pharmacological inhibition with ONO-8713 phenocopies genetic deletion of the EP1 receptor, providing cross-validation evidence that ONO-8713's effects are mediated specifically through EP1 antagonism rather than off-target activity. Studies using EP1-knockout mice demonstrate that the chemopreventive effects observed with ONO-8713 in the AOM-induced colon carcinogenesis model parallel the phenotype of genetic EP1 deletion [1]. This concordance between pharmacological and genetic EP1 inactivation establishes a high-confidence mechanistic link between ONO-8713 treatment and EP1-specific signaling disruption. The ability to replicate genetic knockout phenotypes with ONO-8713 distinguishes it as a reliable pharmacological probe for EP1 receptor function.

genetic validation receptor knockout models target engagement confirmation

Chemical Identity and Purity Specification: Procurement Quality Benchmark

ONO-8713 is supplied with a defined purity specification of 99.0% and complete analytical characterization including molecular weight (523.52 g/mol), molecular formula (C₂₅H₂₄F₃NO₆S), IUPAC nomenclature, InChIKey (LOQMSUDLLHPPHQ-FMIVXFBMSA-N), and canonical SMILES string, enabling unambiguous compound identity verification . The compound's synthesis has been documented via condensation of 4-(bromomethyl)cinnamic acid methyl ester with N-[2-hydroxy-4-(trifluoromethyl)phenyl]trifluoroacetamide, followed by sulfonamide formation and subsequent hydrolysis, as described in patent literature (EP 0947500; WO 9827053) [1]. This level of chemical characterization supports reproducible experimental conditions across research groups and enables independent verification of compound identity upon receipt.

compound authentication quality control research reagent specification

ONO-8713 Evidence-Based Application Scenarios for Research Procurement


Colon Carcinogenesis and Chemoprevention Studies Requiring EP1-Specific Pharmacological Inhibition

ONO-8713 is validated for dose-dependent suppression of azoxymethane (AOM)-induced aberrant crypt foci (ACF) formation in murine colon carcinogenesis models, with documented efficacy of 15% inhibition at 250 ppm dietary administration, 30% at 500 ppm, and 36% at 1,000 ppm over a 5-week treatment period [1]. This efficacy profile parallels the phenotype observed in EP1-knockout mice, confirming EP1-specific mechanism of action. Researchers investigating the role of EP1 receptors in gastrointestinal tumorigenesis or evaluating EP1 antagonism as a chemopreventive strategy should prioritize ONO-8713 over EP3 antagonists, which would not address the EP1-mediated signaling axis implicated in this disease context. The established dose-response relationship enables direct protocol replication or experimental calibration in follow-on studies.

Ocular Pharmacology Studies Requiring Anterior Segment Tissue Penetration and Sustained Bioavailability

For intraocular pressure (IOP) research or other ocular pharmacology applications requiring reliable EP1 antagonist delivery to anterior segment tissues, ONO-8713 is the only EP1 antagonist with documented and quantified ocular bioavailability. Topical administration in rabbits achieves aqueous humor and ciliary body/iris concentrations of approximately 100 ng/mL within 30 minutes, sustained for at least 8 hours [1]. The alternative EP1 antagonist SC-51322 fails to penetrate sufficiently to reach detectable concentrations in these same tissue compartments [2]. Procurement of SC-51322 for ocular studies would risk false-negative results due to inadequate target tissue exposure, whereas ONO-8713 provides the necessary biodisposition profile for meaningful pharmacological assessment of EP1 receptor function in the eye.

Human Ex Vivo Vascular Tissue Assays Requiring Potent EP1 Receptor Blockade

In human pulmonary vein preparations where EP1 receptors mediate vasoconstrictive responses, ONO-8713 provides more potent functional antagonism than the structurally related analog ONO-8711, with effective sulprostone-induced contraction blockade achieved at 10 µM compared to 30 µM for the earlier compound [1]. This 3-fold potency advantage makes ONO-8713 the preferred EP1 antagonist for ex vivo human vascular pharmacology studies, particularly when maximal receptor blockade is required at lower compound concentrations. Researchers should select ONO-8713 over ONO-8711 to optimize target engagement while minimizing potential compound-related artifacts associated with higher working concentrations. The compound's validated performance in human tissue assays distinguishes it from EP1 antagonists lacking functional characterization in clinically relevant tissue systems.

Mechanistic Studies Requiring Selective EP1 Pharmacological Probing Without EP3 Cross-Reactivity

ONO-8713 is the appropriate choice for experiments designed to isolate EP1-specific signaling pathways from EP3-mediated effects. With high EP1 affinity (human pKi = 8.0; mouse pKi = 9.5) and negligible EP3 binding (mouse pKi = 5; Ki > 10,000 nM), ONO-8713 provides >1,600-fold selectivity for EP1 over EP3 in receptor binding assays [1] [2]. This contrasts sharply with EP3-selective antagonists such as L-798106, which exhibit sub-nanomolar EP3 affinity (Ki = 0.3 nM) but minimal EP1 activity (Ki > 5,000 nM) [3]. In disease models where both EP1 and EP3 receptors are expressed—such as neurological disorders, inflammatory conditions, or certain cancer types—the use of ONO-8713 ensures that observed pharmacological effects can be confidently attributed to EP1 antagonism rather than unintended EP3 modulation. Procurement selection between ONO-8713 and EP3 antagonists should be guided by the specific receptor subtype hypothesized to mediate the biological process under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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